

A Comparative In Vivo Analysis of Immediate-Release versus Extended-Release Trazodone

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Compound of Interest

Compound Name: **Taxodone**
Cat. No.: **B230931**

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For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the in vivo performance of immediate-release (IR) and extended-release (ER) formulations of Trazodone. The information presented is supported by experimental data from pharmacokinetic studies to assist in research and development efforts.

Data Presentation: Pharmacokinetic Parameters

The following tables summarize the key pharmacokinetic parameters of immediate-release and extended-release Trazodone formulations, providing a clear comparison of their in vivo behavior.

Table 1: Single-Dose Pharmacokinetic Parameters of Trazodone Formulations

Formulation	Dose	Cmax (ng/mL)	Tmax (h)	AUC (ng·h/mL)
Immediate-Release (IR)	100 mg	1145.81 - 2172.2	0.85 - 2.0	7854.34 - 17460.6
Extended-Release (ER)	300 mg	~1812	Slower than IR	~29131 (steady state)

Note: Values are presented as ranges or representative figures compiled from multiple sources. Direct comparison should be made with caution due to variations in study design and patient

populations.

Table 2: Steady-State Pharmacokinetic Parameters of Trazodone Formulations

Formulation	Dosing Regimen	Mean Cmax (ng/mL)	Mean AUCss (ng·h/mL)
Immediate-Release (IR)	100 mg three times a day	3118	33058
Extended-Release (ER)	300 mg once daily	1812	29131

AUCss: Area under the curve at a steady state.

Experimental Protocols

Detailed methodologies for key experiments cited in the comparison of Trazodone formulations are provided below. These protocols are based on common practices in pharmacokinetic and bioequivalence studies.

Human Bioequivalence Study (Randomized, Crossover Design)

This protocol outlines a typical in vivo study to compare the pharmacokinetic profiles of IR and ER Trazodone formulations in healthy human subjects.

- Study Design: An open-label, randomized, two-period, two-sequence, crossover study is conducted.[1] A washout period of at least 10 days is maintained between the two periods.[1]
- Subjects: Healthy adult male and non-pregnant, non-lactating female volunteers are recruited.[2] Subjects undergo a thorough medical screening, including physical examination, ECG, and clinical laboratory tests.[3]
- Drug Administration:
 - Fasting Conditions: After an overnight fast of at least 10 hours, subjects receive a single oral dose of either the IR or ER Trazodone formulation with 240 mL of water.[1]

- Fed Conditions: After an overnight fast, subjects are given a standardized high-fat, high-calorie breakfast, which they are required to consume within 30 minutes before drug administration.[4]
- Blood Sampling: Blood samples (approximately 5 mL) are collected in K2EDTA-containing tubes at predose (0 hours) and at specified time points post-dose (e.g., 0.25, 0.5, 0.75, 1, 1.5, 2, 3, 4, 6, 8, 12, 24, 36, 48, and 72 hours).[1][3] Plasma is separated by centrifugation and stored at -20°C or lower until analysis.
- Bioanalytical Method:
 - Quantification: Plasma concentrations of Trazodone are determined using a validated high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) method.[5][6][7]
 - Sample Preparation: Trazodone is extracted from plasma using liquid-liquid extraction with a suitable organic solvent (e.g., methyl tert-butyl ether) or solid-phase extraction.[6][8]
 - Chromatography: Chromatographic separation is achieved on a C18 or similar column with an isocratic mobile phase.
 - Validation: The method is validated for linearity, accuracy, precision, selectivity, and stability according to regulatory guidelines.[7] The calibration curve is typically linear over a range of 5 to 3000 ng/mL.[5]
- Pharmacokinetic Analysis: Non-compartmental analysis is used to determine the following pharmacokinetic parameters: Cmax, Tmax, AUC0-t (from time zero to the last measurable concentration), and AUC0-∞ (extrapolated to infinity).

Preclinical Pharmacokinetic Study (Animal Model)

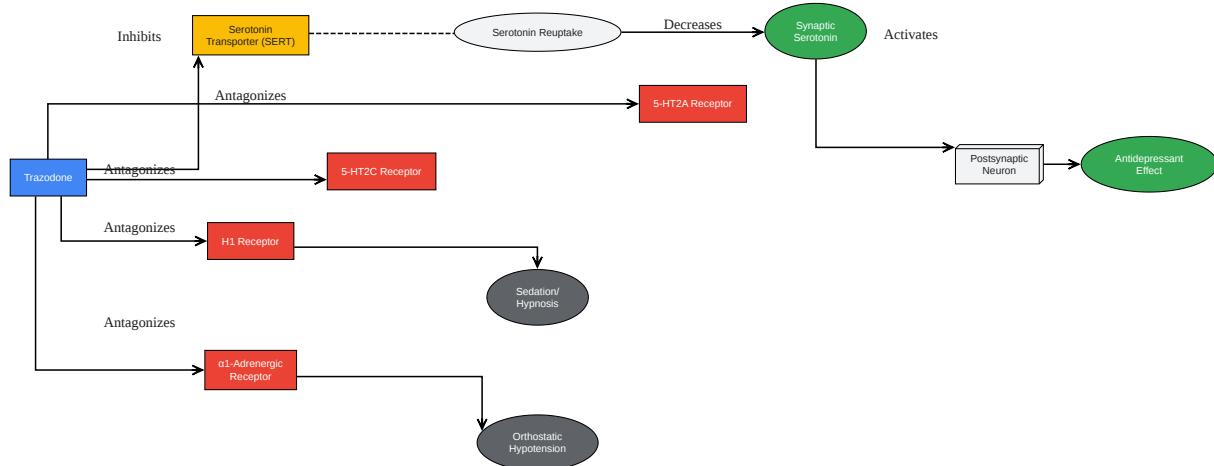
This protocol describes a typical *in vivo* study in an animal model to evaluate the pharmacokinetic properties of different Trazodone formulations.

- Animal Model: Sprague-Dawley rats or Beagle dogs are commonly used.[9][10] Animals are housed in controlled environmental conditions with a standard diet and water *ad libitum*.

- Drug Administration: Trazodone is administered orally via gavage or intravenously via a cannulated vein.[10][11]
- Blood Sampling: Blood samples are collected at predetermined time points via a cannulated artery or from the tail vein (in rats). Plasma is harvested and stored frozen until analysis.
- Bioanalytical Method: Plasma Trazodone concentrations are measured using a validated LC-MS/MS method as described for human studies.
- Pharmacokinetic Analysis: Pharmacokinetic parameters are calculated using non-compartmental or compartmental analysis.

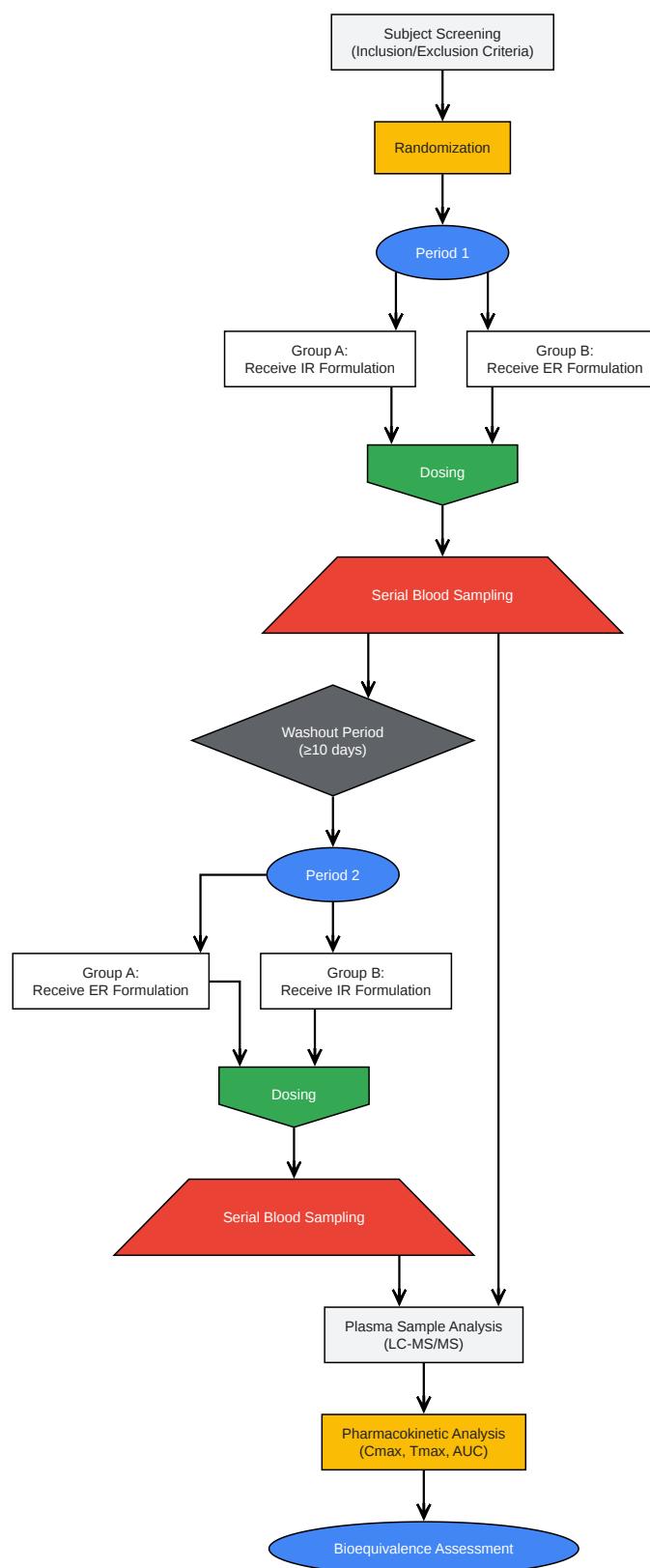
Mandatory Visualizations

The following diagrams illustrate key aspects of Trazodone's mechanism of action and the experimental workflow for its in vivo comparison.



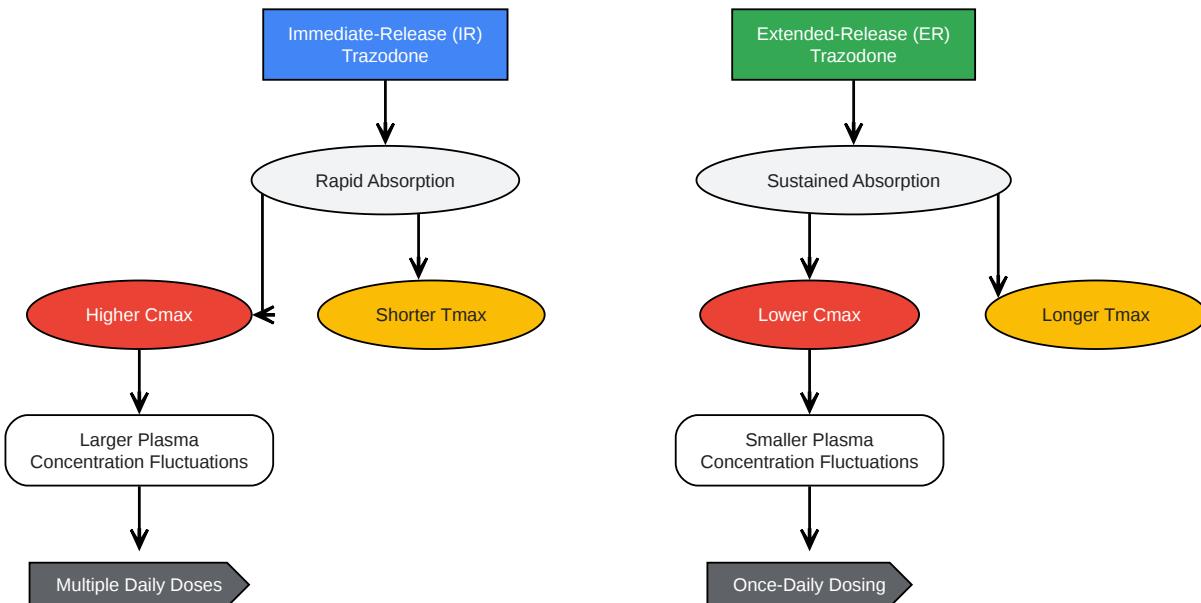
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Caption: Trazodone's multimodal mechanism of action.



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Caption: Workflow for a crossover bioequivalence study.



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Caption: Pharmacokinetic differences between IR and ER Trazodone.

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